molecular formula C20H20N2O3 B14452629 Olivacine lactate CAS No. 76201-88-2

Olivacine lactate

Cat. No.: B14452629
CAS No.: 76201-88-2
M. Wt: 336.4 g/mol
InChI Key: WEJNKWVUDZYMOT-UHFFFAOYSA-N
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Description

Olivacine lactate is a derivative of olivacine, an indole alkaloid known for its diverse biological activities. Olivacine is isolated from the bark of Aspidosperma olivaceum, a tree found mainly in Southeastern Brazil. This compound has shown potential in various scientific research fields, particularly in cancer therapy due to its antiproliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olivacine lactate typically involves the esterification of olivacine with lactic acid. This process can be carried out under acidic conditions, where olivacine is reacted with lactic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Olivacine lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Olivacine lactate has a wide range of scientific research applications:

Mechanism of Action

Olivacine lactate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olivacine Lactate

This compound is unique due to its ability to induce lactylation, a novel post-translational modification that regulates gene expression. This property distinguishes it from other similar compounds and highlights its potential in epigenetic therapy .

Properties

CAS No.

76201-88-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid

InChI

InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6)

InChI Key

WEJNKWVUDZYMOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O

Origin of Product

United States

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